An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine
An In-depth Technical Guide to 3-Iodo-2-methoxy-5-methylpyridine
CAS Number: 1203499-63-1
Introduction
3-Iodo-2-methoxy-5-methylpyridine, registered under CAS number 1203499-63-1, is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry.[1] Its strategic substitution pattern, featuring an iodo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, bestows upon it a unique combination of reactivity and structural properties. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical characteristics to its synthesis and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. The presence of the iodine atom, a versatile handle for cross-coupling reactions, makes this molecule an invaluable intermediate for constructing complex molecular architectures in the pursuit of novel drug candidates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Iodo-2-methoxy-5-methylpyridine is essential for its effective handling, reaction optimization, and incorporation into drug discovery workflows.
| Property | Value | Source |
| CAS Number | 1203499-63-1 | [1] |
| Molecular Formula | C₇H₈INO | ABI Chem |
| Molecular Weight | 249.05 g/mol | ABI Chem |
| Appearance | Expected to be a solid | General Knowledge |
| Storage Temperature | 2-8°C | General Knowledge |
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
Caption: Proposed multi-step synthesis of 3-Iodo-2-methoxy-5-methylpyridine.
Step 1: Synthesis of 2-Methoxy-5-methylpyridine (Methylation)
The initial step involves the O-methylation of 2-hydroxy-5-methylpyridine. This transformation is a standard Williamson ether synthesis.
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Rationale: The hydroxyl group of the pyridine ring is converted to a more versatile methoxy group, which is a common feature in many biologically active molecules and serves to protect this position from undesired side reactions in subsequent steps.
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Detailed Protocol:
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To a stirred solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add dimethyl sulfate (DMS, 1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 40°C.
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After the addition is complete, heat the mixture to 50-60°C and monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methoxy-5-methylpyridine.
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Step 2: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine (Nitration)
The second step is the regioselective nitration of 2-methoxy-5-methylpyridine. The methoxy group at the 2-position and the methyl group at the 5-position will direct the incoming nitro group to the 3-position.
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Rationale: The introduction of a nitro group at the 3-position is a key strategic step, as it can be readily reduced to an amino group, which is a precursor for the subsequent diazotization reaction.
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Detailed Protocol:
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To a stirred mixture of concentrated sulfuric acid (H₂SO₄), cooled to 0°C in an ice bath, slowly add 2-methoxy-5-methylpyridine (1.0 eq), maintaining the temperature below 10°C.
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In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C.
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Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-5-methyl-3-nitropyridine.[2][3]
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Step 3: Synthesis of 3-Amino-2-methoxy-5-methylpyridine (Reduction)
The nitro group of 2-methoxy-5-methyl-3-nitropyridine is reduced to an amino group. Common methods include catalytic hydrogenation or reduction with metals in acidic media.
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Rationale: The transformation of the nitro group to a primary amine is crucial for the final iodination step via a Sandmeyer-type reaction.
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Detailed Protocol (using Iron in acidic medium):
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To a stirred suspension of iron powder (Fe, 3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid (HCl).
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Heat the mixture to reflux (approximately 70-80°C).
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Add a solution of 2-methoxy-5-methyl-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.
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Maintain the reflux and monitor the reaction by TLC until the starting material is completely consumed.
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Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give 3-amino-2-methoxy-5-methylpyridine.[4]
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Step 4: Synthesis of 3-Iodo-2-methoxy-5-methylpyridine (Diazotization and Iodination)
The final step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by an iodide.
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Rationale: This classic transformation is a reliable method for introducing an iodine atom onto an aromatic ring, providing the final target molecule.
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Detailed Protocol:
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Dissolve 3-amino-2-methoxy-5-methylpyridine (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5°C in an ice bath.
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Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, maintaining the temperature below 5°C.
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Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 eq) in water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), then with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford 3-Iodo-2-methoxy-5-methylpyridine.
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Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique structural features of 3-Iodo-2-methoxy-5-methylpyridine make it a highly valuable scaffold in the design and synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6] The pyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.[6] The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
The Role in Targeting Angiogenesis Pathways
Many kinase inhibitors target pathways involved in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor. Key players in this process include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7] The general structure of 3-Iodo-2-methoxy-5-methylpyridine provides a foundation for building molecules that can effectively block the ATP-binding sites of these receptor tyrosine kinases.
Caption: Simplified signaling pathway of VEGFR and its inhibition.
Quality Control and Analytical Procedures
To ensure the identity and purity of 3-Iodo-2-methoxy-5-methylpyridine for research and development purposes, a panel of analytical techniques should be employed.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methoxy protons, and the methyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals corresponding to the seven unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 249.05. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >95%. |
Safety and Handling
While a specific safety data sheet for 3-Iodo-2-methoxy-5-methylpyridine is not widely available, general precautions for handling halogenated and nitrogen-containing aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Iodo-2-methoxy-5-methylpyridine is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity, particularly the presence of an iodo group amenable to cross-coupling reactions, make it a valuable building block for the synthesis of complex molecules, most notably kinase inhibitors. The plausible synthetic route outlined in this guide provides a clear pathway for its preparation, enabling researchers to access this key compound for their research endeavors. As the demand for novel and more effective targeted therapies continues to grow, the importance of versatile building blocks like 3-Iodo-2-methoxy-5-methylpyridine in the pharmaceutical industry is set to increase.
References
-
Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
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PubMed. (2011). Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Retrieved from [Link]
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PubMed. (2013). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
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PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Retrieved from [Link]
Sources
- 1. 1203499-63-1|3-Iodo-2-methoxy-5-methylpyridine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN [georganics.sk]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
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